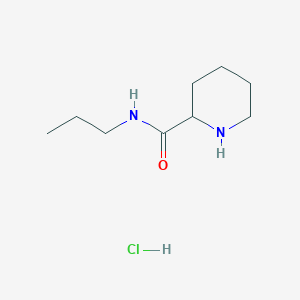

N-propylpiperidine-2-carboxamide hydrochloride

Description

Properties

IUPAC Name |

N-propylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-2-6-11-9(12)8-5-3-4-7-10-8;/h8,10H,2-7H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXRYOOOHONYDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propylpiperidine-2-carboxamide hydrochloride typically involves the reaction of piperidine with propylamine and a carboxylating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-propylpiperidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Properties

Ropivacaine is classified as a long-acting local anesthetic belonging to the amide class. It is primarily used for:

- Regional Anesthesia : Ropivacaine is utilized for nerve blocks and epidural anesthesia, providing effective pain relief during surgical procedures and labor.

- Postoperative Analgesia : It is administered post-surgery to manage pain, allowing for improved recovery and patient comfort.

- Chronic Pain Management : Ropivacaine has been studied for its efficacy in managing chronic pain conditions, including neuropathic pain.

Clinical Applications

Ropivacaine's clinical applications are well-documented in various studies:

- Surgical Procedures : It has been shown to be effective in surgeries involving the lower limbs and abdominal cavity.

- Labor and Delivery : Its use in epidural anesthesia during childbirth has demonstrated significant benefits in pain management while minimizing side effects .

- Oncology : Research indicates potential applications in managing cancer-related pain through regional anesthesia techniques.

Case Study 1: Postoperative Pain Management

A study evaluated the efficacy of ropivacaine in postoperative analgesia following knee arthroplasty. Patients receiving ropivacaine via continuous nerve block reported lower pain scores and reduced opioid consumption compared to those receiving traditional analgesics.

Case Study 2: Labor Analgesia

In a randomized controlled trial involving laboring women, those administered ropivacaine through epidural infusion experienced significant pain relief with fewer adverse effects compared to bupivacaine, highlighting its safety profile .

Mechanism of Action

The mechanism of action of N-propylpiperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as ion channels and receptors. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, including pain relief and anesthesia .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) 1-(4-Cyanobenzoyl)-N-propylpiperidine-2-carboxamide (19b)

- Structure: Differs by the addition of a 4-cyanobenzoyl group at the 1-position of the piperidine ring.

- Synthesis : Lower isolated yield (20%) and crude purity (46%) compared to simpler analogs, indicating synthetic challenges with bulky substituents .

- Applications: Likely explored for receptor-targeted therapies due to the electron-withdrawing cyanobenzoyl group.

(b) N-(3-Methoxypropyl)-2-piperidinecarboxamide Hydrochloride

- Structure : Substitutes the propyl group with a methoxypropyl chain.

(c) N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide

- Structure : Features a 2,6-dimethylphenyl group on the carboxamide nitrogen.

Positional Isomers and Homologs

(a) N-(2-Methylpropyl)piperidine-3-carboxamide Hydrochloride

- Structure : Carboxamide at the 3-position instead of the 2-position.

- Biological Implications : Altered spatial arrangement may affect binding affinity to targets like ion channels or enzymes .

(b) Ethyl 3-Chloropyridazine-4-carboxylate

Pharmacologically Relevant Analogs

(a) Prilocaine Hydrochloride

- Structure: Contains a toluidine group and propylamino side chain.

- Application : Clinically used as a local anesthetic. The absence of a toluidine group in N-propylpiperidine-2-carboxamide may reduce toxicity risks .

(b) Memantine Hydrochloride

Table 1: Key Properties of Selected Compounds

| Compound Name | Core Structure | Substituents | Purity/Yield | Potential Applications |

|---|---|---|---|---|

| N-Propylpiperidine-2-carboxamide HCl | Piperidine | Propyl, carboxamide (2-position) | Not reported | Drug discovery, neurology |

| 1-(4-Cyanobenzoyl)-N-propylpiperidine-2-carboxamide | Piperidine | 4-Cyanobenzoyl, propyl | 20% yield, 46% purity | Targeted receptor therapies |

| N-(3-Methoxypropyl)-2-piperidinecarboxamide HCl | Piperidine | Methoxypropyl | Not reported | Improved solubility candidates |

| Prilocaine Hydrochloride | Piperidine | Toluidine, propylamino | USP-grade purity | Local anesthesia |

Purity and Impurities

Biological Activity

N-propylpiperidine-2-carboxamide hydrochloride is a chemical compound with significant biological activity, primarily due to its piperidine ring structure. This compound is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine. The molecular formula is C9H18N2O·HCl, and it is characterized by its ability to interact with specific biological targets, leading to various physiological effects.

The biological activity of this compound is attributed to its interaction with ion channels and receptors. The compound modulates the activity of these targets, which can influence cellular signaling pathways. This modulation may result in effects such as pain relief and anesthesia, making it a candidate for pharmacological applications.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Analgesic Effects : The compound has been investigated for its pain-relieving properties, similar to other local anesthetics.

- Anesthetic Activity : It may function as an anesthetic agent by inhibiting sodium ion influx in nerve fibers, akin to established local anesthetics like ropivacaine and bupivacaine .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Primary Use |

|---|---|---|

| N-propylpiperidine-2-carboxamide HCl | Piperidine derivative | Analgesic/Anesthetic |

| Ropivacaine hydrochloride | Piperidine derivative | Local anesthetic |

| Bupivacaine hydrochloride | Piperidine derivative | Local anesthetic |

This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties. Its balance of hydrophilic and lipophilic characteristics makes it suitable for particular medical applications.

In Vitro Studies

- Enzyme Interaction : Studies have shown that this compound interacts with various enzymes, influencing their activity. This interaction can lead to altered metabolic pathways, which may have therapeutic implications.

- Cell Line Testing : In cellular assays, the compound demonstrated selective cytotoxicity against certain cancer cell lines. For instance, it exhibited reduced viability in cells with specific mutations associated with RAS signaling pathways. This suggests potential applications in targeted cancer therapies .

Animal Models

In vivo studies using xenograft mouse models have provided insights into the anti-tumor activity of this compound. These studies indicated that the compound could inhibit tumor growth effectively while maintaining metabolic stability in liver microsomes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-propylpiperidine-2-carboxamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Route Design : Adapt multi-step synthesis strategies from structurally related piperidine carboxamides. For example, a reductive amination approach using piperidine-2-carboxylic acid and n-propylamine, followed by HCl salt formation .

- Condition Optimization : Use Design of Experiments (DoE) to evaluate parameters like solvent polarity (e.g., THF vs. DCM), temperature (25–80°C), and catalyst loading (e.g., NaBHCN for reductive amination). Monitor intermediates via TLC or HPLC .

- Yield Improvement : Purify crude products via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CHCl:MeOH gradients) .

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment?

- Analytical Techniques :

- NMR : H and C NMR in DO or DMSO-d to confirm propyl chain integration (δ 0.8–1.6 ppm) and piperidine ring protons (δ 2.5–3.5 ppm) .

- HPLC-UV/MS : Use a C18 column (0.1% TFA in water/acetonitrile) to assess purity (>98%) and detect impurities (e.g., unreacted intermediates) .

- Elemental Analysis : Verify chloride content (theoretical ~14%) to confirm salt stoichiometry .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?

- Experimental Design :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) in buffers (pH 1–9). Monitor decomposition via HPLC and quantify residual parent compound .

- Mechanistic Insights : Compare degradation products (e.g., free base formation at alkaline pH) using LC-MS. The hydrochloride salt typically enhances aqueous solubility but may hydrolyze under extreme pH .

- Storage Recommendations : Store at 2–8°C in airtight containers with desiccants to prevent deliquescence .

Q. What strategies resolve discrepancies between computational predictions and experimental data for physicochemical properties?

- Data Reconciliation :

- Solubility Modeling : Compare COSMO-RS predictions with experimental shake-flask results (e.g., solubility in DMSO vs. water). Adjust computational parameters (e.g., protonation state) to match empirical data .

- LogP Analysis : Validate calculated octanol-water partition coefficients (e.g., using ChemAxon) via experimental HPLC retention time correlations .

- Crystallography : Resolve conflicting melting points (predicted vs. observed) via X-ray diffraction to confirm polymorphic forms .

Contradiction Analysis

Q. How can researchers address inconsistent impurity profiles reported in synthetic batches?

- Root-Cause Investigation :

- Impurity Tracking : Use LC-MS to identify byproducts (e.g., N-depropylated analogs or oxidized piperidine rings) and trace their origins to specific reaction steps (e.g., incomplete amide coupling) .

- Process Controls : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) to monitor reaction progress and minimize side reactions .

- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to correlate impurity levels with raw material quality or catalyst lot variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.